molecular formula C14H18F2N2O4S B6949750 N-[[4-(difluoromethoxy)phenyl]methyl]-N,2-dimethyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

N-[[4-(difluoromethoxy)phenyl]methyl]-N,2-dimethyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

Cat. No.: B6949750
M. Wt: 348.37 g/mol
InChI Key: RJLLATUYGSSZSB-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethoxy)phenyl]methyl]-N,2-dimethyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethoxy group, which is known for its ability to enhance the biological activity and stability of molecules.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]-N,2-dimethyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O4S/c1-17(13(19)12-7-8-18(2)23(12,20)21)9-10-3-5-11(6-4-10)22-14(15)16/h3-6,12,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLLATUYGSSZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(S1(=O)=O)C(=O)N(C)CC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(difluoromethoxy)phenyl]methyl]-N,2-dimethyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the difluoromethoxyphenyl intermediate:

    Coupling with a thiazolidine derivative: The difluoromethoxyphenyl intermediate is then coupled with a thiazolidine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(difluoromethoxy)phenyl]methyl]-N,2-dimethyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

N-[[4-(difluoromethoxy)phenyl]methyl]-N,2-dimethyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[[4-(difluoromethoxy)phenyl]methyl]-N,2-dimethyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s ability to interact with biological targets, potentially leading to increased efficacy and stability. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(difluoromethoxy)phenyl]methyl]-N,2-dimethyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and biological activity compared to similar compounds .

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